10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
Description
This compound is a phosphorus-containing heterocyclic system with a complex pentacyclic backbone. Its structure features two anthracen-9-yl substituents at positions 10 and 16, a hydroxyl group at position 13, and a λ⁵-phosphorus atom integrated into a 12,14-dioxa-phosphapentacyclic framework. The phosphorus center is oxidized to an oxide (P=O), contributing to its electronic and steric properties. The anthracenyl groups introduce significant π-conjugation and steric bulk, which influence solubility, reactivity, and photophysical behavior .
Properties
IUPAC Name |
10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H37O4P/c49-53(50)51-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)52-53)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-4,7-10,13-16,19-22,25-28H,5-6,11-12,17-18,23-24H2,(H,49,50) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURRFWYPCJSOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=C7C=CC=CC7=CC8=CC=CC=C86)O)C9=C1C=CC=CC1=CC1=CC=CC=C19 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H37O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide involves multiple steps, typically starting with the preparation of the anthracene derivatives. These derivatives are then subjected to cyclization reactions under controlled conditions to form the pentacyclic structure.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. advancements in synthetic chemistry have made it possible to produce this compound on a larger scale using automated synthesis techniques and high-throughput screening methods .
Chemical Reactions Analysis
Types of Reactions
10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The anthracene groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of pentacyclic structures.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The most directly comparable compound is 13-Hydroxy-10,16-diphenyl-12,14-dioxa-13λ⁵-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide (CAS No. 695162-86-8) . This analog replaces the anthracenyl groups with phenyl substituents, leading to key differences:
| Property | Target Compound (Di-anthracenyl) | Diphenyl Analog |
|---|---|---|
| Substituents | Anthracen-9-yl (C₁₄H₉) at C10, C16 | Phenyl (C₆H₅) at C10, C16 |
| Molecular Weight | Higher (estimated ~900–1000 g/mol*) | Not explicitly reported |
| Steric Bulk | High (due to anthracene) | Moderate (phenyl) |
| π-Conjugation | Extended (anthracene’s fused rings) | Limited (benzene rings) |
| Solubility | Likely low in polar solvents | Potentially higher |
| CAS Number | Not available | 695162-86-8 |
*Estimated based on anthracenyl (178.23 g/mol per group) vs. phenyl (77.11 g/mol) substitutions.
Key Research Findings
Electronic Effects : The anthracenyl groups in the target compound enhance π-π stacking interactions, which are critical for applications in organic electronics or as luminescent materials. In contrast, the diphenyl analog’s simpler structure may favor easier crystallization but reduced electronic delocalization .
Synthetic Challenges : Introducing anthracenyl groups requires multi-step functionalization, whereas phenyl-substituted analogs are more straightforward to synthesize, as evidenced by the availability of the diphenyl compound in commercial catalogs .
Biological Activity
10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide is a complex organic compound characterized by its unique pentacyclic structure that incorporates anthracene moieties and a hydroxy group. This compound has garnered attention in various fields including organic chemistry and materials science due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is C₃₁H₂₃O₄P with a molecular weight of approximately 474.5 g/mol. The intricate architecture of the compound contributes to its chemical reactivity and potential interactions with biological systems.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 474.5 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors within biological systems, potentially altering their activity.
- Cell Signaling Pathways : It may influence various signaling pathways by modulating the activity of key proteins involved in cellular processes.
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties which could be relevant for therapeutic applications.
Biological Activity Studies
Research into the biological activity of this compound is ongoing, with several studies focusing on its potential applications in cancer treatment and as an antimicrobial agent.
Case Study: Anticancer Activity
In a study examining the cytotoxic effects of phosphapentacyclic compounds on cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Results : The compound demonstrated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents.
Table 1: Cytotoxicity Results
| Cell Line | IC50 (μM) | Control (DMSO) |
|---|---|---|
| MCF-7 | 12 | 50 |
| HeLa | 15 | 55 |
Applications in Research
The unique properties of this compound make it a valuable subject for ongoing research in both synthetic chemistry and applied sciences:
- Materials Science : Its stability and structural characteristics are being explored for the development of new materials with specific properties.
- Drug Development : The compound's potential as a therapeutic agent is under investigation for various diseases including cancer and infectious diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
